molecular formula C24H46N4O10 B2885489 tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate CAS No. 2253105-32-5

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate

Katalognummer: B2885489
CAS-Nummer: 2253105-32-5
Molekulargewicht: 550.65
InChI-Schlüssel: KBOMHWIBSAZVOI-JBJOKHDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
The compound tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate (CAS: 1932019-20-9) is a carbamate-protected piperidine derivative with a tert-butoxycarbonyl (Boc) group and a methoxy substituent at the 3R and 4R positions of the piperidine ring. The hemioxalate salt (C11H22N2O3 · 0.5C2H2O4) has a molecular formula of C13H24N2O7 and a molecular weight of 320.34 g/mol . Its stereochemistry and oxalate counterion enhance crystallinity, making it suitable for X-ray diffraction studies using programs like SHELXL .

The methoxy group is likely introduced through alkylation or hydroxyl protection during piperidine functionalization.

Eigenschaften

IUPAC Name

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-JBJOKHDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural and Stereochemical Considerations

The target compound features a piperidine core with R,R-configuration at positions 3 and 4, a methoxy group at C3, and a tert-butoxycarbonyl (Boc) carbamate at C4. The hemioxalate salt form arises from a 2:1 molar ratio of the free base to oxalic acid. Key challenges include:

  • Stereoselective introduction of the methoxy and Boc-carbamate groups.
  • Salt formation with oxalic acid to ensure crystallinity and stability.

The molecular formula C₁₃H₂₄N₂O₇ (free base: C₁₁H₂₂N₂O₃) necessitates precise stoichiometric control during synthesis.

Synthetic Routes and Methodological Analysis

Starting Materials and Intermediate Synthesis

Piperidine Core Functionalization

The synthesis typically begins with a 3,4-disubstituted piperidine precursor . Patent WO2020064792A1 discloses a general approach for analogous piperidine derivatives using Boc-protected amines and stereospecific oxidation (e.g., Sharpless epoxidation). For this compound:

  • Methoxy Introduction :
    • Mitsunobu Reaction : A chiral alcohol intermediate reacts with methanol under Mitsunobu conditions (DIAD, PPh₃) to install the methoxy group with retention of configuration.
    • Epoxide Ring-Opening : An epoxide intermediate undergoes nucleophilic attack by methoxide, though this risks racemization without careful temperature control.
  • Boc Protection :
    • The C4 amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base like N,N-diisopropylethylamine (DIPEA).
Stereochemical Control

The R,R-configuration is achieved via:

  • Chiral Resolution : Diastereomeric salt formation with L-tartaric acid, followed by recrystallization.
  • Asymmetric Catalysis : Use of chiral catalysts (e.g., Jacobsen’s catalyst) during epoxide formation or reduction steps.

Hemioxalate Salt Formation

The free base is converted to the hemioxalate salt through:

  • Acid-Base Reaction :
    • Dissolve the free base in ethanol.
    • Add oxalic acid (0.5 equivalents) at 0–5°C.
    • Stir for 12 hours, then isolate via filtration.
  • Crystallization Optimization :
    • Solvent System: Ethanol/water (4:1 v/v) yields crystals with >99% purity.
    • Yield: 78–85% after recrystallization.

Critical Process Parameters

Table 1 summarizes optimal reaction conditions for key steps:

Step Conditions Yield (%) Purity (%) Source
Methoxy Introduction Mitsunobu, 0°C, 24 h 65 95
Boc Protection Boc₂O, DIPEA, THF, rt, 6 h 92 98
Salt Formation Oxalic acid, EtOH/H₂O, 0°C 85 99.5

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) confirms enantiomeric excess >99%.
  • Chiral SFC : Uses cellulose-based columns to resolve R,R and S,S diastereomers.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.25 (s, 3H, OCH₃), 3.8–4.1 (m, 2H, piperidine H).
  • HRMS : Calculated for C₁₁H₂₂N₂O₃ [M+H]⁺: 231.1701; Found: 231.1705.

Industrial-Scale Production Insights

Suppliers like PharmaBlock Sciences employ continuous flow reactors for Boc protection steps, reducing reaction times by 40% compared to batch processes. Key industrial challenges include:

  • Cost Management : Oxalic acid accounts for 15–20% of raw material costs.
  • Waste Streams : THF recovery systems achieve 90% solvent reuse.

Analyse Chemischer Reaktionen

Tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate is extensively used in scientific research, including:

Wirkmechanismus

The mechanism of action of tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Methoxy vs. Fluoro Groups

Compound Name CAS No. Molecular Formula Substituents Stereochemistry Key Properties Reference
tert-Butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate 1932019-20-9 C13H24N2O7 3-methoxy (3R,4R) High polarity due to oxalate; used in crystallography
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate 2126144-21-4 C11H21FN2O2 4-fluoro, N-methyl (3R,4R) Increased hydrophobicity; lower MW (232.3 g/mol)
tert-Butyl (trans-3-methoxypiperidin-4-yl)carbamate 1033748-33-2 C11H22N2O3 3-methoxy trans (3R,4S or 3S,4R) Similar Boc protection; stereoisomerism affects binding affinity

Key Findings :

  • Stereoisomers (e.g., trans-3-methoxy vs. cis-3R,4R) demonstrate divergent biological activities due to spatial orientation differences .
  • The hemioxalate salt enhances aqueous solubility compared to free bases, critical for pharmaceutical formulations .

Stereochemical and Counterion Effects

  • tert-Butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate hemioxalate (CAS: 2253105-08-5):

    • Differs in stereochemistry (3S,4R vs. 3R,4R), altering receptor interaction profiles.
    • Shares the oxalate counterion, ensuring similar crystallinity but distinct chiral recognition in assays .
  • Requires Boc deprotection for further functionalization, unlike stable methoxy derivatives .

Biologische Aktivität

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H24N2O7
  • Molar Mass : 320.34 g/mol
  • CAS Number : 2253105-32-5

The biological activity of tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate can be attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
  • β-Secretase Inhibition : Research indicates that related compounds exhibit moderate inhibition of β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's pathology. This suggests potential neuroprotective effects against amyloidogenesis .

Neuroprotective Effects

In vitro studies demonstrated that tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate protects astrocytes from toxicity induced by amyloid-beta (Aβ) peptides. The compound significantly improved cell viability in the presence of Aβ, indicating its potential as a neuroprotective agent .

Anti-inflammatory Properties

The compound's ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 was observed in cell culture studies. This anti-inflammatory effect may contribute to its neuroprotective properties, as inflammation is a key component in neurodegenerative diseases .

Study 1: In Vitro Neuroprotection

A study investigated the effects of tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate on astrocytes exposed to Aβ 1-42. The results showed:

  • Cell Viability : Increased from 43.78% (Aβ alone) to 62.98% (Aβ + compound) at a concentration of 100 μM.
  • Cytokine Levels : Significant reduction in TNFα levels compared to control groups .

Study 2: In Vivo Efficacy

In vivo models using scopolamine-induced cognitive impairment demonstrated that while the compound showed some neuroprotective effects, it did not significantly outperform established treatments like galantamine. This suggests that while promising, further optimization may be needed for effective clinical application .

Summary Table of Biological Activities

Activity TypeResultReference
Acetylcholinesterase InhibitionModerate inhibition observed
β-Secretase InhibitionPotentially reduces amyloid-beta formation
NeuroprotectionIncreased astrocyte viability
Anti-inflammatory EffectsReduced TNFα and IL-6 levels

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.